molecular formula C24H21N3O5S B2615516 (2Z)-2-(benzenesulfonamidoimino)-8-methoxy-N-(3-methylphenyl)-2H-chromene-3-carboxamide CAS No. 866347-00-4

(2Z)-2-(benzenesulfonamidoimino)-8-methoxy-N-(3-methylphenyl)-2H-chromene-3-carboxamide

Cat. No.: B2615516
CAS No.: 866347-00-4
M. Wt: 463.51
InChI Key: AYIFCUSYUWILDJ-LCUIJRPUSA-N
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Description

(2Z)-2-(benzenesulfonamidoimino)-8-methoxy-N-(3-methylphenyl)-2H-chromene-3-carboxamide is a synthetic organic compound that belongs to the class of chromenes. Chromenes are known for their diverse biological activities and are often studied for their potential therapeutic applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2Z)-2-(benzenesulfonamidoimino)-8-methoxy-N-(3-methylphenyl)-2H-chromene-3-carboxamide typically involves multi-step organic reactions. A common synthetic route might include:

    Formation of the chromene core: This can be achieved through a cyclization reaction involving a suitable precursor.

    Introduction of the benzenesulfonamidoimino group:

    Attachment of the N-(3-methylphenyl) group: This can be achieved through an amide coupling reaction using a suitable coupling reagent.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This might include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, potentially leading to the formation of quinone derivatives.

    Reduction: Reduction reactions might convert the sulfonamidoimino group to an amine.

    Substitution: The methoxy group can be substituted with other functional groups under suitable conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).

Major Products

    Oxidation: Quinone derivatives.

    Reduction: Amine derivatives.

    Substitution: Various substituted chromenes depending on the nucleophile used.

Scientific Research Applications

Chemistry

The compound can be used as a building block in organic synthesis, particularly in the development of new chromene derivatives with potential biological activities.

Biology

In biological research, the compound might be studied for its interactions with various biomolecules, such as proteins and nucleic acids.

Medicine

Potential therapeutic applications could include its use as an anti-inflammatory, anticancer, or antimicrobial agent, depending on its biological activity profile.

Industry

In the industrial sector, the compound might be used in the development of new materials, such as polymers or coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of (2Z)-2-(benzenesulfonamidoimino)-8-methoxy-N-(3-methylphenyl)-2H-chromene-3-carboxamide would depend on its specific biological activity. Generally, it might interact with molecular targets such as enzymes, receptors, or DNA, leading to modulation of biological pathways. For example, if it has anticancer activity, it might inhibit specific enzymes involved in cell proliferation.

Comparison with Similar Compounds

Similar Compounds

  • (2Z)-2-(benzenesulfonamidoimino)-8-methoxy-N-(phenyl)-2H-chromene-3-carboxamide
  • (2Z)-2-(benzenesulfonamidoimino)-8-methoxy-N-(4-methylphenyl)-2H-chromene-3-carboxamide

Uniqueness

The uniqueness of (2Z)-2-(benzenesulfonamidoimino)-8-methoxy-N-(3-methylphenyl)-2H-chromene-3-carboxamide lies in its specific substitution pattern, which can influence its chemical reactivity and biological activity. The presence of the 3-methylphenyl group might confer unique steric and electronic properties compared to other similar compounds.

Properties

IUPAC Name

(2Z)-2-(benzenesulfonylhydrazinylidene)-8-methoxy-N-(3-methylphenyl)chromene-3-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H21N3O5S/c1-16-8-6-10-18(14-16)25-23(28)20-15-17-9-7-13-21(31-2)22(17)32-24(20)26-27-33(29,30)19-11-4-3-5-12-19/h3-15,27H,1-2H3,(H,25,28)/b26-24-
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AYIFCUSYUWILDJ-LCUIJRPUSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)NC(=O)C2=CC3=C(C(=CC=C3)OC)OC2=NNS(=O)(=O)C4=CC=CC=C4
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC(=CC=C1)NC(=O)C\2=CC3=C(C(=CC=C3)OC)O/C2=N\NS(=O)(=O)C4=CC=CC=C4
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H21N3O5S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

463.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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